4-(2,2-Difluoroethoxy)pyrimidin-5-amine
Description
4-(2,2-Difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative featuring a 2,2-difluoroethoxy substituent at position 4 and an amine group at position 4. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms, widely utilized in pharmaceuticals due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions.
Properties
Molecular Formula |
C6H7F2N3O |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C6H7F2N3O/c7-5(8)2-12-6-4(9)1-10-3-11-6/h1,3,5H,2,9H2 |
InChI Key |
QMIRIIVRXRTJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)OCC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 4-chloropyrimidine with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the difluoroethoxy group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2,2-Difluoroethoxy)pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are important in various chemical research and industrial applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Ethoxy-5-fluoropyrimidin-4-amine (CAS 56076-21-2)
- Substituents : Ethoxy (position 2), fluoro (position 5) .
- Molecular Formula : C₆H₈FN₃O.
- Key Differences :
- The ethoxy group at position 2 is less electronegative than 2,2-difluoroethoxy, leading to lower metabolic stability.
- Fluorine at position 5 may enhance lipophilicity compared to the amine at position 5 in the target compound.
- Applications : Used as a pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1706447-76-8)
- Substituents : 2,2-Difluoroethoxy (position 4), chloro (position 5) .
- Molecular Formula : C₇H₇ClF₂N₂O.
- Key Differences :
- Pyridine core (one nitrogen) vs. pyrimidine (two nitrogens), altering aromaticity and hydrogen-bonding capacity.
- Chloro substituent at position 5 may increase reactivity in substitution reactions compared to the amine group in the target compound.
Substituent Bulk and Steric Effects
5-(4-Methoxyphenyl)pyrimidin-2-amine
- Substituents : 4-Methoxyphenyl (position 5), amine (position 2) .
- Molecular Formula : C₁₁H₁₁N₃O.
- Key Differences: The bulky 4-methoxyphenyl group at position 5 may hinder molecular packing, reducing crystallinity compared to the smaller difluoroethoxy group. The amine at position 2 vs.
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Substituents: Ethoxyphenylaminomethyl (position 5), fluorophenyl (position 4), methyl (position 6) .
- Structural Insights: X-ray crystallography reveals dihedral angles between pyrimidine and aryl rings (15.4–77.5°), influencing conformational flexibility . Intermolecular N–H···N and C–H···O hydrogen bonds stabilize the crystal lattice, a feature less pronounced in simpler analogs like 4-(2,2-difluoroethoxy)pyrimidin-5-amine .
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- Substituents: 2,6-Difluorophenoxy (position 4), trifluoromethyl (position 6) .
- Difluorophenoxy vs. difluoroethoxy: The former may engage in stronger π-π stacking due to the aromatic ring.
4-((2-Amino-5-iodo-6-(trifluoromethyl)pyrimidin-4-yl)oxy)-3,5-difluorobenzonitrile
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-(2,2-Difluoroethoxy)pyrimidin-5-amine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with a difluoroethoxy group at the 4-position and an amine group at the 5-position. Its molecular formula is CHFNO, with a molecular weight of approximately 194.16 g/mol. The difluoroethoxy substitution imparts unique reactivity and selectivity to the compound, distinguishing it from other similar pyrimidine derivatives.
Research indicates that 4-(2,2-Difluoroethoxy)pyrimidin-5-amine primarily functions through the inhibition of specific enzymes and pathways involved in inflammatory responses. Notably, it has been shown to inhibit:
- Prostaglandin E2 Synthesis : This pathway is crucial in mediating inflammation.
- Nuclear Factor κB (NF-κB) Activity : NF-κB is a key transcription factor involved in inflammatory processes.
These mechanisms suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation.
Anti-inflammatory Properties
Studies have demonstrated that 4-(2,2-Difluoroethoxy)pyrimidin-5-amine exhibits significant anti-inflammatory effects. It has been evaluated for its ability to reduce inflammation markers in various models:
| Study | Model | Outcome |
|---|---|---|
| Murine model of arthritis | Reduced swelling and pain | |
| In vitro human cell lines | Decreased IL-6 and TNF-alpha production |
Antimicrobial Activity
In addition to anti-inflammatory properties, this compound has also shown promising antimicrobial activity against various pathogens. The following table summarizes findings from relevant studies:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
These results indicate its potential as a therapeutic agent against infections caused by these organisms.
Case Studies
- Case Study on Inflammation Reduction : A study conducted on a murine model of rheumatoid arthritis revealed that administration of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine significantly reduced joint swelling and inflammatory cytokines compared to control groups. The results suggest its potential use in managing inflammatory diseases.
- Antimicrobial Efficacy Evaluation : In vitro testing against various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. This positions it as a candidate for further development into antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
